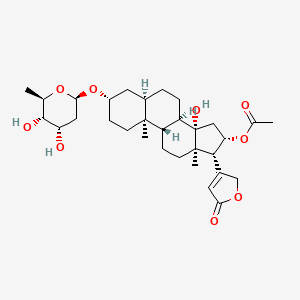
Dehydrobruceine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydrobruceine A is a quassinoid compound isolated from the seeds of the plant Brucea javanica. Quassinoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. Brucea javanica, a medicinal plant widely distributed in Southeast Asia and Northern Australia, has been traditionally used for treating various ailments, including cancer, dysentery, and malaria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dehydrobruceine A is typically isolated from the seeds of Brucea javanica through a series of extraction and purification steps. The seeds are first extracted with ethanol, and the extract is then subjected to various chromatographic techniques, including silica gel column chromatography, ODS (octadecylsilane) column chromatography, and Sephadex LH-20 column chromatography. The final purification is achieved using preparative high-performance liquid chromatography (HPLC) .
Industrial Production Methods: While there is no large-scale industrial production method specifically documented for this compound, the general approach involves the extraction of Brucea javanica seeds followed by chromatographic purification. The scalability of this process depends on the availability of the plant material and the efficiency of the extraction and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Dehydrobruceine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled laboratory conditions to study the compound’s reactivity and to synthesize derivatives with potentially enhanced biological activities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which are studied for their potential biological activities .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the reactivity of quassinoids and for synthesizing new derivatives with enhanced properties.
Biology: Dehydrobruceine A exhibits significant biological activities, including anti-inflammatory, antimalarial, and anticancer properties.
Medicine: The compound is being investigated for its potential use in treating various diseases, including cancer and malaria.
Mécanisme D'action
Dehydrobruceine A is part of a family of quassinoids, which includes compounds such as Dehydrobruceantinol, Bruceine A, and Bruceantinoside A . Compared to these compounds, this compound is unique due to its specific molecular structure and the presence of certain functional groups that contribute to its distinct biological activities. For instance, Dehydrobruceantinol and Bruceine A share similar structural features but differ in their specific functional groups and biological activities .
Comparaison Avec Des Composés Similaires
- Dehydrobruceantinol
- Bruceine A
- Bruceantinoside A
- Yadanzioside F
- Bruceoside A
- Yadanzioside A
- Yadanzigan
- Yadanzioside C
- Yadanzioside G
- Dehydrobruceantin
- Yadanzioside M
- Picrasinol B
- Picrasin B
- Picrasin B acetate
- Shinjulactone L
- Neoquassine
- Methylneoquassin
- Quassin
Propriétés
Formule moléculaire |
C26H32O11 |
|---|---|
Poids moléculaire |
520.5 g/mol |
Nom IUPAC |
methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate |
InChI |
InChI=1S/C26H32O11/c1-10(2)6-15(28)37-18-20-25-9-35-26(20,23(33)34-5)21(31)17(30)19(25)24(4)8-13(27)16(29)11(3)12(24)7-14(25)36-22(18)32/h8,10,14,17-21,27,30-31H,6-7,9H2,1-5H3/t14-,17-,18-,19-,20-,21+,24+,25-,26+/m1/s1 |
Clé InChI |
RHISAUJYNIABND-IRPUDBTHSA-N |
SMILES |
CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC |
SMILES isomérique |
CC1=C2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O)C)O)O)C(=O)OC |
SMILES canonique |
CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC |
Synonymes |
uceine A, dehydro- dehydrobruceine A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1259138.png)


![Pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1259144.png)

![1-[(Z)-but-2-en-2-yl]-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1259146.png)




![6-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5-methylimidazo[1,5-a]quinoxalin-4-one](/img/structure/B1259157.png)

